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Compound of Interest

Compound Name: 2-Ethyl-1h-indene

Cat. No.: B105611

Spectroscopic Data for 2-Ethyl-1H-indene: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-
1H-indene. Due to the limited availability of public experimental data for this specific derivative,
this document presents the available experimental mass spectrometry data, alongside a
detailed analysis of the spectroscopic data for the parent compound, 1H-indene, as a
foundational reference. Furthermore, predicted Nuclear Magnetic Resonance (NMR) and
Infrared (IR) spectroscopic data for 2-Ethyl-1H-indene are provided to guide researchers in
their analytical endeavors.

Introduction

2-Ethyl-1H-indene is a derivative of indene, a bicyclic hydrocarbon consisting of a fused
benzene and cyclopentene ring. The structural elucidation and characterization of such
molecules are paramount in various fields, including medicinal chemistry and materials
science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity
and purity of these compounds. This guide offers a centralized resource for the spectroscopic
properties of 2-Ethyl-1H-indene, including detailed experimental protocols and data
interpretation.
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Spectroscopic Data

The following sections present the available and predicted spectroscopic data for 2-Ethyl-1H-
indene. For comparative purposes and in light of the scarcity of experimental data for the title
compound, the corresponding data for 1H-indene are also provided.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, enabling
the determination of its molecular weight and elemental formula.

Table 1: Electron lonization Mass Spectrum Data for 2-Ethyl-1H-indene[1]

m/z Intensity (%) Assignment

144 100 [M]+ (Molecular lon)
129 85 [M-CH3]+

115 50 [M-C2H5]+

91 30 [CTHT]+ (Tropylium ion)

Note: The mass spectrum for 2-Ethyl-1H-indene is available in the NIST WebBook.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

The following table presents the predicted proton NMR chemical shifts for 2-Ethyl-1H-indene.
These predictions are based on the known chemical shifts of 1H-indene and the expected

substituent effects of an ethyl group at the C2 position.

Table 2: Predicted *H NMR Data for 2-Ethyl-1H-indene
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Proton Assignment Prt?dicted Chemical Multiplicity Coupling Constant
Shift (8, ppm) (J, H2)

H1 ~34 t ~2.0

H3 ~6.6 t ~2.0

H4, H7 71-75 m

H5, H6 71-75 m

-CH2- (ethyl) ~2.4 q ~7.5

-CHs (ethyl) ~1.1 t ~7.5

Table 3: *H NMR Data for 1H-Indene

Chemical Shift (d) o Coupling Constant )
Multiplicity Assignment

ppm (J) Hz

7.47 d 7.5 Ar-H

7.40 d 7.5 Ar-H

7.26 t 7.5 Ar-H

7.19 t 7.5 Ar-H

6.88 dt 55,20 =CH

6.55 dt 55,19 =CH

3.38 t 2.0 -CH2-

Solvent: CDCls,
Frequency: 400 MHz

The predicted carbon-13 NMR chemical shifts for 2-Ethyl-1H-indene are provided below.

Table 4: Predicted 3C NMR Data for 2-Ethyl-1H-indene
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Carbon Assignment Predicted Chemical Shift (8, ppm)
C1 ~40
Cc2 ~150
C3 ~130
C3a ~144
C4 ~121
C5 ~125
C6 ~126
c7 ~124
C7a ~145
-CH:- (ethyl) ~25
-CHs (ethyl) ~14

Table 5: 13C NMR Data for 1H-Indene
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Chemical Shift (8) ppm Assignment
144.85 Ar-C (quaternary)
143.64 Ar-C (quaternary)
134.00 =CH

132.08 =CH

126.22 Ar-CH

124.55 Ar-CH

123.68 Ar-CH

120.95 Ar-CH

39.00 -CH2-

Solvent: CDCls, Frequency: 25.16 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Table 6: Predicted IR Absorption Data for 2-Ethyl-1H-indene

Frequency (cm™2) Intensity Vibrational Mode

) C-H stretch (aromatic and
3100-3000 Medium

vinylic)
2960-2850 Strong C-H stretch (aliphatic)
1640-1620 Medium C=C stretch (vinylic)
1600, 1475 Medium-Strong C=C stretch (aromatic)
1465 Medium C-H bend (aliphatic)
250,700 Strong C-H out-of-plane bend

(aromatic)
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Table 7: IR Absorption Data for 1H-Indene

Frequency (cm~1) Intensity Assignment

3060 S Aromatic C-H Stretch
2890 m Aliphatic C-H Stretch
1620 m C=C Stretch

1460 S CH:2 Bend

750 s Aromatic C-H Bend

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

These protocols can be adapted for the specific analysis of 2-Ethyl-1H-indene.

NMR Spectroscopy Protocol

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds) in a clean NMR tube. A small amount of
tetramethylsilane (TMS) may be added as an internal standard (& 0.00 ppm).

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or
higher).

'H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters
include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width
covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5
seconds.

13C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the
spectrum. A larger number of scans is usually required compared to *H NMR. The spectral
width should cover the expected range for carbon signals (e.g., 0-220 ppm).

IR Spectroscopy Protocol
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Sample Preparation (Neat Liquid): A drop of the neat liquid sample is placed between two
salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty salt plates is recorded first. The
sample is then scanned over the desired range (e.g., 4000-400 cm~1).

Data Processing: The background spectrum is automatically subtracted from the sample
spectrum by the instrument's software to yield the final IR spectrum.

Mass Spectrometry (GC-MS) Protocol

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent
(e.g., dichloromethane or hexane).

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used.

GC Conditions: The GC is equipped with a suitable capillary column (e.g., a non-polar
column like DB-5). The oven temperature is programmed to ramp up to ensure separation of
components. The injector temperature is set high enough to ensure rapid volatilization of the
sample.

MS Conditions: The mass spectrometer is typically operated in Electron lonization (EI) mode.
The mass range is set to scan over the expected molecular weight and fragment ions (e.g.,
m/z 40-400).

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship

between the different techniques and the structural information they provide.
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Spectroscopic Analysis Data Interpretation
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Caption: Workflow for the spectroscopic analysis of 2-Ethyl-1H-indene.
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Caption: Information derived from different spectroscopic techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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